molecular formula C5H11ClFNO B2994791 2-(Fluoromethyl)morpholine hydrochloride CAS No. 144053-94-1

2-(Fluoromethyl)morpholine hydrochloride

Cat. No.: B2994791
CAS No.: 144053-94-1
M. Wt: 155.6
InChI Key: HUCUJVCNAGVDMK-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)morpholine hydrochloride is a fluorinated morpholine derivative characterized by a fluoromethyl (-CH2F) substituent at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their diverse pharmacological activities, including antidepressant, neuroprotective, and antioxidant properties. The introduction of fluorine into organic molecules often enhances metabolic stability, bioavailability, and target binding affinity due to fluorine’s electronegativity and small atomic radius.

Properties

IUPAC Name

2-(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCUJVCNAGVDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144053-94-1
Record name 2-(fluoromethyl)morpholine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with a fluoromethylating agent. One common method is the reaction of morpholine with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 2-(Fluoromethyl)morpholine hydrochloride serves as a building block in synthesizing various organic compounds, especially those containing fluorine atoms. The introduction of fluorine can alter a compound's properties, such as its lipophilicity and metabolic stability, making it useful in creating novel molecules with specific characteristics.
  • Biology: This compound is utilized in studying enzyme inhibition and protein-ligand interactions. The fluoromethyl group can enhance the compound's ability to bind to specific enzymes or receptors, modulating their activity. This makes it a candidate for pharmacological development, particularly in drug design, where enhanced metabolic stability and lipophilicity are desirable.
  • Medicine: Researchers investigate this compound for its potential use in drug development, especially in designing pharmaceuticals with improved pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
  • Industry: It is employed in producing agrochemicals, polymers, and other industrial chemicals. 4-(2-Chloroethyl)morpholine hydrochloride, a related compound, is also used as a raw material in manufacturing industrial organic chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemical intermediates .

Key Properties and Synthesis

The uniqueness of this compound stems from the specific position and nature of its substituent groups, which significantly impact its chemical reactivity and biological properties compared to other morpholine derivatives.

The synthesis of this compound involves specific methods to ensure high yields and purity. One method involves evaporating the filtrate to dryness in vacuo, yielding 2-(fluoromethyl)morpholine hydroformiate .

Safety and Hazards

This compound is classified as a hazardous substance, with the following Globally Harmonized System (GHS) classifications :

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Precautionary measures include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(fluoromethyl)morpholine hydrochloride with structurally related morpholine derivatives, highlighting substituent variations and their pharmacological implications:

Compound Name Substituent Molecular Formula Molecular Weight Key Pharmacological Activity References
This compound -CH2F at 2-position C5H11ClFNO ~155.6 (estimated) Not explicitly reported (inferred stability/bioavailability) -
Viloxazine hydrochloride -O-(2-ethoxyphenoxy)methyl at 2-position C13H19NO3·HCl 273.79 Antidepressant, psychotropic
Indeloxazine hydrochloride (YM-08054) -O-(inden-7-yloxy)methyl at 2-position C14H17NO2·HCl ~291.8 (estimated) Anti-anoxic, neuroprotective
2-(2,2,2-Trifluoroethyl)morpholine hydrochloride -CF2CF3 at 2-position C6H11ClF3NO 205.61 Not explicitly reported (fluorine-enhanced metabolism)
S1RA (E-52862) -[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl] C21H24ClN3O2 ~410.9 (estimated) σ1 receptor antagonist, neuropathic pain
(E)-4-(3-(4-((2-(3-fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine hydrochloride Complex fluoropyridinyl-sulfonyl group C21H22ClFN2O5S 484.93 Antioxidant, anti-inflammatory (KEAP1 modulation)
Key Observations:
  • Fluorinated Substituents: The fluoromethyl group in this compound likely improves metabolic stability compared to bulkier substituents (e.g., indenyloxy in indeloxazine).
  • Biological Activity: While viloxazine and indeloxazine exhibit CNS-related activities (antidepressant, anti-anoxic), fluorinated derivatives like 2-(2,2,2-trifluoroethyl)morpholine may prioritize metabolic resistance. The compound in demonstrates fluoropyridinyl groups enhance antioxidant activity via KEAP1 cysteine modification.

Pharmacological and Mechanistic Comparisons

Neuroprotective and Anti-Anoxic Effects
  • Indeloxazine Hydrochloride (YM-08054): Prolongs survival in anoxic mice and improves cognitive deficits without affecting cerebral blood flow, suggesting direct neuroprotection . Unlike viloxazine or tricyclic antidepressants, its mechanism may involve metabolic enhancement akin to calcium hopantenate.
Antidepressant Activity
  • Viloxazine Hydrochloride: Acts as a norepinephrine reuptake inhibitor with minimal anticholinergic effects, distinguishing it from tricyclic antidepressants . Its ethoxyphenoxy group may contribute to CNS penetration.
Antioxidant and Anti-Inflammatory Activity
  • (E)-4-(3-(4-...morpholine Hydrochloride (): Modifies KEAP1 cysteine residues, activating NRF2 to combat oxidative stress in Parkinson’s disease models . The fluoropyridinyl-sulfonyl moiety is critical for this activity.
  • This compound : Fluorine’s electron-withdrawing effects could stabilize reactive intermediates in antioxidant pathways, though this remains speculative without direct data.

Biological Activity

2-(Fluoromethyl)morpholine hydrochloride, a derivative of morpholine, has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C5_5H11_{11}ClFNO. The compound is synthesized through the reaction of morpholine with a fluoromethylating agent, commonly fluoromethyl iodide, in the presence of a base like potassium carbonate. This reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction may influence various biochemical pathways, leading to significant biological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, it has been suggested that this compound may enhance the efficacy of antibiotics by inhibiting efflux pumps in bacteria, which are responsible for antibiotic resistance .

Case Study: In Vivo Efficacy

  • In a neutropenic mouse model infected with Pseudomonas aeruginosa, the combination of this compound with levofloxacin resulted in a significant reduction in bacterial counts compared to treatment with levofloxacin alone .

Neuropharmacological Effects

Research has also highlighted the potential of morpholine derivatives as inhibitors of monoamine transporters. Specifically, this compound may act as a dual inhibitor of serotonin and norepinephrine reuptake, making it a candidate for treating disorders such as depression and anxiety .

Table 1: Comparison of Biological Activities

CompoundActivity TypeMechanismReference
2-(Fluoromethyl)morpholine HClAntimicrobialInhibition of efflux pumps
MorpholineMonoamine transporter inhibitorReuptake inhibition
N-MethylmorpholineAntimicrobialEnhances antibiotic efficacy

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. Reports indicate that certain morpholine derivatives can exhibit toxicity at high doses. For instance, compounds related to this class have shown LD50_{50} values lower than 25 mg/kg in animal models, indicating potential risks associated with their use .

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